molecular formula C5HF3N2S B6618829 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile CAS No. 1488962-03-3

3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B6618829
CAS No.: 1488962-03-3
M. Wt: 178.14 g/mol
InChI Key: TXDYXPNTNDUCEU-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoromethylating agents in the presence of catalysts to introduce the trifluoromethyl group onto the thiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted thiazoles and nitriles, such as:

Uniqueness

What sets 3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the trifluoromethyl and cyano groups on the thiazole ring can lead to unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3N2S/c6-5(7,8)4-3(1-9)2-11-10-4/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDYXPNTNDUCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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